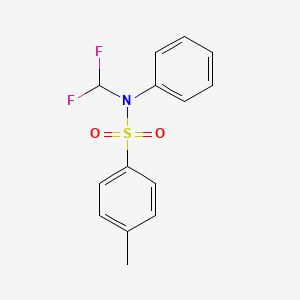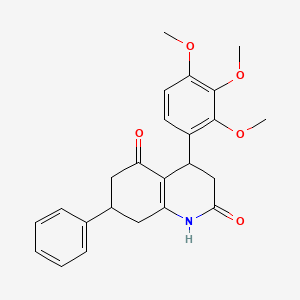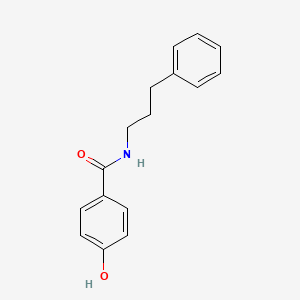![molecular formula C18H16N2OS B5589310 2-[(4-methylphenyl)thio]-N-5-quinolinylacetamide](/img/structure/B5589310.png)
2-[(4-methylphenyl)thio]-N-5-quinolinylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives involves multiple steps, including condensation, cyclization, and functional group transformations. For example, novel quinoline derivatives have been prepared and evaluated for antileishmanial activity, demonstrating significant activity against the standard antileishmanial drug sodium antimony gluconate (SAG) in reducing parasite load in animal models (Sahu et al., 2002).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be modified at various positions to enhance biological activity. Advanced spectroscopic techniques, including NMR and X-ray crystallography, have been employed to elucidate the structures of these compounds. For instance, the thiosemicarbazide derivatives of quinoline have been confirmed by X-ray crystallography, demonstrating the versatility of structural analysis methods in understanding these molecules (Saeed et al., 2014).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including nitration, sulfonation, bromination, formylation, and acylation, leading to a wide range of functionalized compounds. These reactions are crucial for modifying the chemical and biological properties of the quinoline core. For example, electrophilic substitution reactions on 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline have led to derivatives substituted exclusively at the thiophene ring, showcasing the chemical reactivity of quinoline derivatives (Aleksandrov et al., 2020).
Physical Properties Analysis
The physical properties of quinoline derivatives, including solubility, melting points, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for further pharmacological evaluation and formulation development. The synthesis and characterization of these compounds, including their physical properties, are critical for advancing the understanding of their potential applications.
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as their reactivity, stability, and interaction with biological targets, are key factors in their potential as therapeutic agents. Studies have shown that modifications to the quinoline core can significantly affect these properties, leading to compounds with enhanced biological activity and reduced toxicity. For example, novel 2-(quinolin-4-yloxy)acetamides have shown potent in vitro inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains, without apparent toxicity to mammalian cells (Pissinate et al., 2016).
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-quinolin-5-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13-7-9-14(10-8-13)22-12-18(21)20-17-6-2-5-16-15(17)4-3-11-19-16/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHAPQJIMWDOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenyl)sulfanyl]-N-(quinolin-5-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R*,4S*)-N-(2,4-difluorophenyl)-3-isopropyl-4-[(methylsulfonyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B5589234.png)
![1-tert-butyl-5-oxo-N-[3-(4-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5589241.png)

![2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-4H-1,2,4-triazol-3-ylacetamide](/img/structure/B5589254.png)
![2-(4-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5589257.png)
![6-[(methyl{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5589259.png)
![4-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5589266.png)
![(3aS*,7aR*)-5-methyl-2-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5589274.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)tetrahydro-2-furancarboxamide](/img/structure/B5589291.png)
![3-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5589298.png)


